3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired imidazopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom.
Imidazopyridine: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and fused ring structure.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,5-dimethyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-4-6-7(9-5)11(2)8(12)10-6/h3-4H,1-2H3,(H,10,12) |
InChI Key |
BWPFELJHXKINGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)N2C |
Origin of Product |
United States |
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